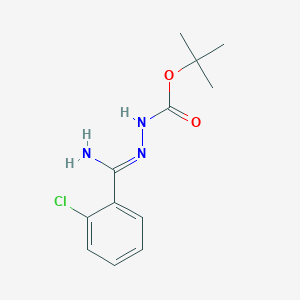
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid
Descripción general
Descripción
“2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It has a molecular weight of 205.13 . This compound is used in research .
Molecular Structure Analysis
The molecular structure of “2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid” consists of a pyridine ring with a trifluoromethyl group at the 6-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
“2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 205.13 and a molecular formula of C8H6F3NO2 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Quantum Chemical Investigations
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid has been studied through quantum chemical calculations and thermodynamic parameters. These studies help understand the electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, which are crucial for developing novel materials and understanding their interactions at the molecular level (Bouklah et al., 2012).
Synthesis and Functionalization
This compound can be selectively metalated and subsequently carboxylated or otherwise functionalized, demonstrating its versatility in organic synthesis. The ability to selectively functionalize these compounds opens up pathways for creating diverse chemical entities for various applications (Schlosser & Marull, 2003).
Electrophosphorescence
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid derivatives are used in electrophosphorescent devices. The incorporation of trifluoromethyl group into iridium ligands has been explored to tune luminescent color in these devices, demonstrating its application in the field of optoelectronics (Zhang et al., 2010).
Ammoxidation and Oxidation Reactions
The compound has been used in the catalytic ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This indicates its potential role in catalysis, especially in environmentally friendly reactions that occur in aqueous solutions (Xie et al., 2014).
Crystal Structural Analysis
Crystal structural analyses of compounds related to 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid provide insights into their molecular conformations, which is vital for understanding the chemical and physical properties of these materials. Such analyses are crucial in fields like material science and pharmaceuticals (Cho et al., 2014).
Antibacterial Activity
Compounds derived from 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid have been synthesized and evaluated for their antibacterial activity, showcasing its potential use in developing new antimicrobial agents (Reddy & Prasad, 2021).
Propiedades
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-5(4-12-6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONSDVSNRVDRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | |
CAS RN |
913839-73-3 | |
| Record name | 2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



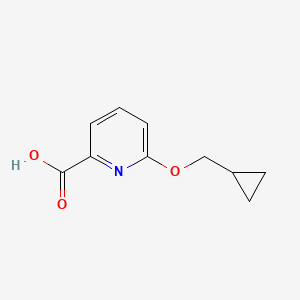
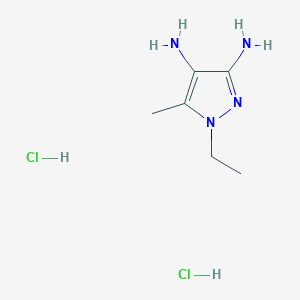
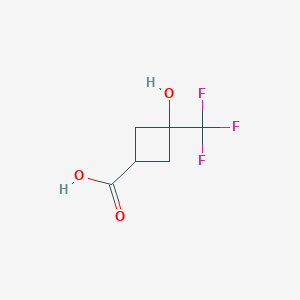

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)


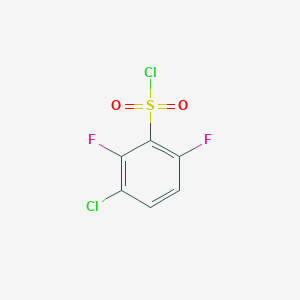


![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)
![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)
